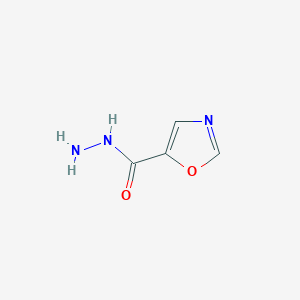
1,3-Oxazole-5-carbohydrazide
Overview
Description
1,3-Oxazole-5-carbohydrazide is a compound that contains a total of 14 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .
Molecular Structure Analysis
The molecular structure of 1,3-Oxazole-5-carbohydrazide contains 14 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms . It also contains 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .Physical And Chemical Properties Analysis
1,3-Oxazole-5-carbohydrazide has a molecular weight of 127.101 Da . It contains a total of 14 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, and 1 Oxazole .Scientific Research Applications
Antioxidant and Antitumor Activities
1,3-Oxazole-5-carbohydrazide serves as a precursor for the synthesis of aromatic C-nucleosides displaying potent antioxidant and antitumor activities. New derivatives synthesized from carbohydrazide have shown significant potential in combating tumor cells through their antioxidant properties (El Sadek et al., 2014).
Antimicrobial Activity
Derivatives of 1,3-Oxazole-5-carbohydrazide have been identified with promising antimicrobial activities. Syntheses involving carbohydrazide with various reagents lead to compounds that exhibit inhibitory effects against a wide range of microbes, indicating the potential for developing new antibacterial and antifungal agents (El-masry et al., 2000).
Agricultural Applications
Novel 1,3,4-Oxadiazole-2-carbohydrazides have been reported to possess extreme bioactivity against various fungi and oomycetes, highlighting their potential as low-cost, versatile antifungal agents for agricultural use. These compounds target succinate dehydrogenase (SDH), offering a new framework for the exploration of SDH inhibitors against plant microbial infections (Wu et al., 2019).
Crystallographic and Computational Studies
Crystallographic and computational analyses of 1,3-Oxazole-5-carbohydrazide derivatives have provided insights into their structural characteristics, enabling the design of compounds with tailored properties for specific applications. These studies facilitate the understanding of molecular interactions and the development of materials with desired functionalities (Seth et al., 2015).
Future Directions
Oxazoles have significant importance in the field of drug discovery. It is always imperative to develop alternate metal-free synthetic routes for the synthesis of oxazoles . Future research could focus on the development of these synthetic routes and the exploration of the biological activities of oxazole derivatives .
properties
IUPAC Name |
1,3-oxazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXHUIKFGEJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693257 | |
| Record name | 1,3-Oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazole-5-carbohydrazide | |
CAS RN |
885274-30-6 | |
| Record name | 1,3-Oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




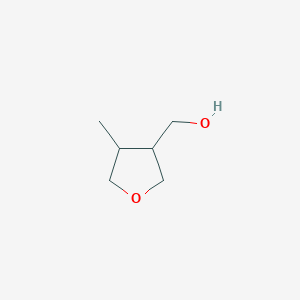

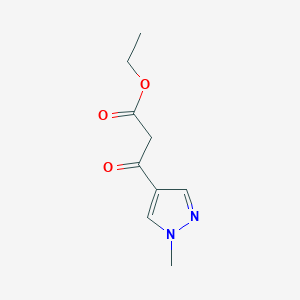
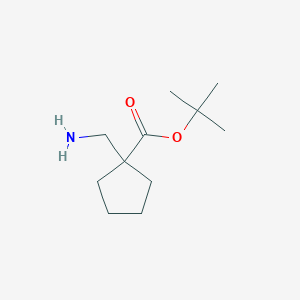
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)

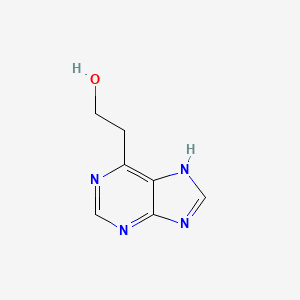



![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)

